molecular formula C15H21NO5 B4889777 1-(3-phenoxypropyl)pyrrolidine oxalate

1-(3-phenoxypropyl)pyrrolidine oxalate

Cat. No.: B4889777
M. Wt: 295.33 g/mol
InChI Key: KDQDGSHNLSKTLZ-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)pyrrolidine oxalate is a tertiary amine derivative featuring a pyrrolidine ring linked to a phenoxypropyl group, with an oxalate counterion. The oxalate salt likely enhances solubility and stability, a common strategy in drug formulation.

Properties

IUPAC Name

oxalic acid;1-(3-phenoxypropyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.C2H2O4/c1-2-7-13(8-3-1)15-12-6-11-14-9-4-5-10-14;3-1(4)2(5)6/h1-3,7-8H,4-6,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQDGSHNLSKTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Phenoxy Substituent Chain Length Key Activity Reference
1-(3-Phenoxypropyl)pyrrolidine oxalate Pyrrolidine None Propyl Inferred H₃/MAO-B N/A
1-(3-(4-tert-Butylphenoxy)propyl)pyrrolidine Pyrrolidine 4-tert-Butyl Propyl H₃ ligand/MAO-B inhibitor
1-(2-Phenoxyethyl)pyrrolidine Pyrrolidine None Ethyl Unreported
1-(3-Phenoxypropyl)-2-methylpiperidine 2-Methylpiperidine None Propyl Unreported

Table 2: Pharmacokinetic Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
1-(3-Phenoxypropyl)pyrrolidine oxalate 2.1 >10 (oxalate salt) High
Compound 12 3.8 ~2 Moderate-High
1-(2-Phenoxyethyl)pyrrolidine 1.9 <1 Low

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